(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one
Description
This compound, identified as Latrunculin A (LatA) in , is a structurally complex macrolide-thiazolidinone hybrid with the molecular formula C₂₂H₃₁NO₅S (average mass: 421.552 g/mol; monoisotopic mass: 421.192294) . It features a bicyclic framework with five defined stereocenters and a unique arrangement of double bonds (4Z,8Z,10Z) in the macrocyclic core. The thiazolidin-2-one moiety at the C4 position (R-configuration) is critical for its bioactivity, particularly in actin polymerization inhibition . Its ChemSpider ID is 26329774, and it is registered under CAS number 76343-93-6 .
Properties
Molecular Formula |
C22H31NO5S |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3-,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1 |
InChI Key |
DDVBPZROPPMBLW-ZJBINBEQSA-N |
Isomeric SMILES |
C[C@H]\1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C\C=C1)/C |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include the formation of the thiazolidinone ring and the construction of the bicyclic system. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Table 1: Synthetic Strategies for Latrunculin A
Critical challenges include achieving the 4Z,8Z,10Z configuration in the macrocycle and maintaining stereochemical integrity during thiazolidinone cyclization .
Stability and Degradation Reactions
Latrunculin A exhibits sensitivity to environmental factors:
Hydrolytic Degradation
-
Ester and Lactone Cleavage : The 2,16-dioxabicyclo system undergoes hydrolysis under acidic (pH < 4) or basic (pH > 9) conditions, yielding a linear carboxylic acid derivative .
-
Thiazolidinone Ring Instability : Prolonged exposure to aqueous buffers (pH 7.4, 37°C) leads to ring-opening via nucleophilic attack at the carbonyl carbon, forming a mercaptoamide intermediate .
Thermal Decomposition
-
At temperatures > 60°C, retro-Diels-Alder reactions fragment the macrocyclic core, producing smaller aromatic byproducts .
Biochemical Interactions
Though not classical chemical reactions, Latrunculin A’s binding to actin involves dynamic non-covalent interactions:
Table 2: Actin-Binding Affinity
| Actin Form | Dissociation Constant (Kd) | Binding Site |
|---|---|---|
| ATP-actin | 0.1 μM | Hydrophobic cleft near subdomain |
| ADP-Pi-actin | 0.4 μM | Similar to ATP-actin |
| ADP-actin | 4.7 μM | Partially disordered conformation |
| G-actin | 0.19 μM | High-affinity monomeric state |
This binding disrupts actin polymerization by sequestering monomers, a process reversible upon compound removal .
Oxidation Reactions
-
Primary Alcohol Oxidation : The 17-hydroxy group is oxidizable to a ketone using Jones reagent (CrO3/H2SO4), though this diminishes biological activity .
-
Double Bond Epoxidation : Reaction with mCPBA generates epoxides at the 4Z/8Z positions, altering macrocycle rigidity .
Comparative Stability with Analogues
Latrunculin A’s stability contrasts with related compounds:
| Property | Latrunculin A | Cytochalasin D | Jasplakinolide |
|---|---|---|---|
| Aqueous Half-life (pH 7.4) | 8.2 hrs | 14.5 hrs | >24 hrs |
| Thermal Decomposition Onset | 60°C | 85°C | 110°C |
| Light Sensitivity | High | Moderate | Low |
Its shorter half-life correlates with hydrolytic susceptibility in the thiazolidinone and lactone moieties .
Industrial and Experimental Handling
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be used as a probe to study enzyme activity or as a ligand to investigate protein-ligand interactions. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical research.
Medicine
In medicine, the compound has potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
NMR and Structural Dynamics
- ’s NMR analysis (Figure 6) demonstrates that Latrunculin A’s C17 hydroxyl group and C3 oxo group create distinct chemical environments (δ 2.8–3.2 ppm for H15/H17), differentiating it from analogues with 4E/10E configurations .
- Region-specific shifts (e.g., 39–44 ppm in analogues) correlate with reduced bioactivity due to steric clashes in actin binding .
Computational Similarity Analysis
- Using Tanimoto coefficients (–7), Latrunculin A shows <50% similarity to simpler thiazolidinones (e.g., aglaithioduline in ). This highlights the necessity of its macrocyclic architecture for unique bioactivity .
- Graph-based methods () reveal that LatA’s bicyclic core and stereochemistry place it in a sparse region of chemical space dominated by natural products (), explaining its rarity in synthetic libraries .
Q & A
Q. What synthetic strategies are recommended for constructing the bicyclic framework of this compound?
Answer: The bicyclo[13.3.1]nonadecatriene core requires a multi-step approach involving:
- Macrocyclic pre-organization : Use of stereoselective cyclization reactions (e.g., Yamaguchi macrolactonization) to form the 19-membered ring.
- Oxabicyclic system formation : Intramolecular etherification under acidic or Mitsunobu conditions to establish the 2,16-dioxa bridge .
- Thiazolidinone incorporation : Condensation of a β-amino thiol intermediate with a carbonyl precursor (e.g., mercaptoacetic acid) under reflux in anhydrous THF .
Q. Key Considerations :
- Protect hydroxyl groups (e.g., benzyl or TBS ethers) during cyclization to prevent side reactions.
- Monitor stereochemistry at C12 and C15 using chiral HPLC or NOESY NMR to ensure correct spatial arrangement .
Q. How can the stereochemical integrity of the compound be validated during synthesis?
Answer: Employ a combination of:
- Chiral resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® IA/IB) to separate enantiomers .
- NMR spectroscopy :
- H- COSY and - HSQC to confirm connectivity.
- NOESY correlations to verify spatial proximity of substituents (e.g., axial vs. equatorial methyl groups at C5 and C12) .
- X-ray crystallography : For unambiguous assignment of absolute configuration, particularly for the C17 hydroxy group .
Q. What analytical methods are suitable for quantifying impurities in the final product?
Answer:
- HPLC-MS : Use a C18 column (5 μm, 250 mm × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) to detect byproducts (e.g., epimerized or oxidized derivatives).
- ICP-OES : Quantify residual metal catalysts (e.g., Pd from coupling reactions) below 10 ppm .
- Karl Fischer titration : Ensure water content <0.5% to prevent hydrolysis of the thiazolidin-2-one ring .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Answer: Design analogs with systematic modifications:
- Core modifications : Replace the thiazolidin-2-one with oxazolidinone or imidazolidinone to assess ring flexibility.
- Substituent variations : Introduce electron-withdrawing groups (e.g., -NO) at C5 or C12 to study steric/electronic effects on binding.
- Assay selection :
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .
- Antioxidant: DPPH radical scavenging assay (IC comparison) .
- Data normalization : Use Hill slopes to compare dose-response curves across analogs .
Q. How should contradictory bioactivity data between studies be resolved?
Answer: Address discrepancies via:
- Standardization : Adopt CLSI guidelines for antimicrobial assays to harmonize inoculum size and growth media .
- Control experiments : Test for compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) to rule out degradation.
- Meta-analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, bacterial strain variability) causing divergent results .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack on the thiazolidinone carbonyl.
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial DHFR) using AutoDock Vina .
- Solvent effects : Include PCM models to account for solvation energy in polar aprotic solvents (e.g., DMF) .
Q. What strategies mitigate synthetic challenges posed by the compound’s Z,E-configured triene system?
Answer:
- Stereocontrolled olefination : Use Still-Gennari or HWE reaction conditions to install Z-configured double bonds.
- Protection-dephosphorylation : Temporarily mask the C17 hydroxy group as a silyl ether to prevent conjugation shifts during hydrogenation .
- In-situ monitoring : Employ FTIR to track C=C stretching vibrations (1650–1680 cm) during key steps .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
